molecular formula C28H29N2O4+ B11636835 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane

3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane

Cat. No.: B11636835
M. Wt: 457.5 g/mol
InChI Key: ZCDKFNSQGBARMP-UHFFFAOYSA-N
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Description

3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[222]octane is a complex organic compound with a unique structure that includes a hydroxy group, diphenylmethyl group, nitrophenyl group, and an azoniabicyclo[222]octane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[222]octane typically involves multiple steps, including the formation of the azoniabicyclo[22Common reagents used in these reactions include brominating agents, nucleophiles, and oxidizing agents .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, such as continuous flow reactors and automated synthesis systems, to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical factors.

Major Products Formed

The major products formed from these reactions include ketones, amines, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in more complex syntheses.

Scientific Research Applications

3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The hydroxy(diphenyl)methyl group can interact with enzymes or receptors, while the nitrophenyl group may participate in redox reactions. The azoniabicyclo[2.2.2]octane moiety provides structural stability and influences the compound’s overall reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[Hydroxy(diphenyl)methyl]-1-[2-(4-nitrophenyl)-2-oxoethyl]-1-azoniabicyclo[2.2.2]octane lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the nitrophenyl group, in particular, distinguishes it from other similar compounds and may contribute to its specific applications and effects .

Properties

Molecular Formula

C28H29N2O4+

Molecular Weight

457.5 g/mol

IUPAC Name

2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]-1-(4-nitrophenyl)ethanone

InChI

InChI=1S/C28H29N2O4/c31-27(22-11-13-25(14-12-22)29(33)34)20-30-17-15-21(16-18-30)26(19-30)28(32,23-7-3-1-4-8-23)24-9-5-2-6-10-24/h1-14,21,26,32H,15-20H2/q+1

InChI Key

ZCDKFNSQGBARMP-UHFFFAOYSA-N

Canonical SMILES

C1C[N+]2(CCC1C(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O)CC(=O)C5=CC=C(C=C5)[N+](=O)[O-]

Origin of Product

United States

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